Yohimbic Acid

概要

説明

ヨヒンビン酸は、アフリカの木パウジニスタリア・ヨヒンベと南アメリカの木アスピドスペルマ・ケブラコブランコの樹皮に由来するインドールアルカロイドです . これはヨヒンビンの脱メチル化誘導体であり、血管拡張作用を示します .

製造方法

ヨヒンビン酸は、さまざまな方法で合成することができます。一般的なアプローチの1つは、ヨヒンビンの脱メチル化を含みます。合成経路には、通常、特定の試薬と条件を使用して目的の生成物を得ることが含まれます。 工業生産方法では、通常、パウジニスタリア・ヨヒンベの樹皮からヨヒンビンを抽出し、その後化学修飾してヨヒンビン酸を得ます .

準備方法

Yohimbic acid can be synthesized through various methods. One common approach involves the demethylation of yohimbine. The synthetic route typically includes the use of specific reagents and conditions to achieve the desired product. Industrial production methods often involve the extraction of yohimbine from the bark of Pausinystalia johimbe, followed by chemical modification to obtain this compound .

化学反応の分析

ヨヒンビン酸は、酸化、還元、置換など、いくつかのタイプの化学反応を起こします。これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、ヨヒンビン酸の酸化は、異なる酸化誘導体の生成につながる可能性があります .

科学研究の応用

ヨヒンビン酸は、幅広い科学研究の応用を持っています。化学では、さまざまな化学反応とメカニズムを研究するための試薬として使用されます。生物学では、ヨヒンビン酸は、細胞プロセスとシグナル伝達経路に対する潜在的な影響について研究されています。 医学では、その血管拡張作用と、変形性関節症などの病状の治療における潜在的な用途について調査されています . さらに、ヨヒンビン酸は、新しい医薬品や治療薬の開発のために業界で使用されています .

科学的研究の応用

Pharmacological Properties

Yohimbic acid primarily acts as an antagonist of the alpha-2 adrenergic receptors, influencing numerous physiological processes. The compound is recognized for its stimulant and aphrodisiac properties, historically used to enhance sexual performance and treat erectile dysfunction.

Therapeutic Applications

This compound has been studied for its potential in treating various conditions:

Erectile Dysfunction

- Clinical Evidence : Yohimbine (the active component) has been shown to improve erectile function in men with mild to moderate erectile dysfunction. A review of controlled studies indicated that 34% of patients reported partial improvement, while 20% achieved full erections compared to only 7% in placebo groups .

- Mechanism : The vasodilatory effect attributed to increased noradrenaline levels facilitates improved blood flow to the penis .

Metabolic Disorders

- Effects on Obesity : Research indicates that yohimbine may help mitigate oxidative stress in obese individuals by restoring cysteine metabolism disrupted by high-fat diets .

- Potential for Weight Loss : Yohimbine's ability to increase metabolic rate and fat oxidation has led to investigations into its efficacy as a weight loss aid .

Cancer Treatment

- Inhibition of Cancer Progression : Yohimbine has demonstrated potential in inhibiting certain cancer-related G protein-coupled receptors (GPCRs), suggesting a role in cancer therapy . Further research is necessary to fully elucidate its mechanisms and effectiveness.

Toxicological Findings

- Acute Intoxication Cases : Reports indicate that blood concentrations exceeding therapeutic levels can lead to neurotoxic effects, with documented cases showing concentrations as high as 7,400 ng/mL leading to death .

- Side Effects : Common side effects include anxiety, hypertension, and gastrointestinal disturbances. These risks necessitate further investigation into safe usage guidelines .

Summary Table of Applications

| Application | Mechanism of Action | Evidence Level | Notes |

|---|---|---|---|

| Erectile Dysfunction | Alpha-2 receptor antagonism | Moderate | Effective for psychogenic causes |

| Metabolic Disorders | Increases catecholamines; reduces oxidative stress | Emerging | Potential for weight management |

| Cancer Treatment | Inhibits cancer-related GPCRs | Preliminary | Requires further clinical validation |

| Toxicity | High doses can lead to severe adverse effects | Documented | Acute intoxication cases reported |

作用機序

ヨヒンビン酸の作用機序は、シナプス前α-2アドレナリン受容体の遮断を伴います。 この遮断により、中枢神経系および末梢神経系におけるいくつかの神経伝達物質、例えば一酸化窒素およびノルエピネフリンの放出が促進されます . ヨヒンビン酸の末梢血管に対する作用はレセルピンに似ていますが、より弱く、持続時間も短いです . 副交感神経(コリン作動性)活性を高め、交感神経(アドレナリン作動性)活性を低下させます .

類似化合物の比較

ヨヒンビン酸は、ヨヒンビン、ラウオルシン、コリナンシンなどの他のインドールアルカロイドと似ています。 ヨヒンビン酸は、その特定の化学構造と特性によりユニークです。 たとえば、ヨヒンビンはヨヒンベ樹皮から単離できる純粋なアルカロイドであり、さまざまな研究プロジェクトで使用されてきました . ラウオルシンとコリナンシンはヨヒンベ樹皮に見られる別のアルカロイドですが、化学構造と生物学的活性は異なります .

類似化合物との比較

Yohimbic acid is similar to other indole alkaloids such as yohimbine, rauwolscine, and corynanthine. it is unique due to its specific chemical structure and properties. Yohimbine, for example, is a pure alkaloid that can be isolated from yohimbe bark and has been used in various research projects . Rauwolscine and corynanthine are other alkaloids found in yohimbe bark, but they differ in their chemical structures and biological activities .

生物活性

Yohimbic acid, primarily derived from the bark of the Pausinystalia yohimbe tree, is an indole alkaloid that exhibits a range of biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

This compound acts primarily as an alpha-2 adrenergic receptor antagonist , which leads to increased release of norepinephrine and dopamine. This mechanism underlies its applications in treating erectile dysfunction (ED), enhancing athletic performance, and promoting weight loss through lipolysis. The compound’s effects on various biological systems can be categorized as follows:

- Erectile Function : this compound has shown modest improvements in erectile function, particularly in patients with mild to moderate ED. Studies indicate that it enhances blood flow by blocking alpha-2 receptors, which are normally inhibitory to norepinephrine release .

- Weight Loss and Metabolism : this compound promotes lipolysis and has been investigated for its potential weight-loss benefits. However, its efficacy may be influenced by individual metabolic factors such as leptin signaling .

- Anti-inflammatory and Antioxidant Effects : Research highlights this compound's ability to inhibit pro-inflammatory cytokines (e.g., TNF-α, COX-2) and modulate antioxidant states, suggesting potential therapeutic applications in conditions like arthritis .

Case Studies

- Acute Intoxication : A notable case involved two fatalities attributed to acute yohimbine intoxication. Blood concentrations were found to be significantly elevated (up to 7,400 ng/mL), underscoring the risks associated with overdose and variability in metabolic response among individuals .

- Oxidative Stress in Obesity : A study on high-fat diet-induced obesity in rats demonstrated that yohimbine treatment (5 mg/kg) restored sulfate levels and reduced lipid peroxidation, indicating a decrease in oxidative stress. However, it did not significantly affect low molecular weight thiols or H2S synthesis enzymes .

Data Table: Summary of Biological Activities

Clinical Implications

This compound's multifaceted nature suggests it could have therapeutic applications beyond traditional uses. Its role in enhancing athletic performance through improved lactate metabolism and sympathetic nervous system activation has been documented, showing promise for athletes seeking performance enhancement without significant side effects . However, caution is warranted due to the potential for adverse effects and variability in individual responses.

特性

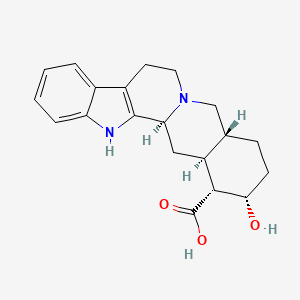

IUPAC Name |

(1S,15R,18S,19R,20S)-18-hydroxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3/c23-17-6-5-11-10-22-8-7-13-12-3-1-2-4-15(12)21-19(13)16(22)9-14(11)18(17)20(24)25/h1-4,11,14,16-18,21,23H,5-10H2,(H,24,25)/t11-,14-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADVZSXPNRLYLV-GKMXPDSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C2C1CN3CCC4=C(C3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]([C@@H]2[C@@H]1CN3CCC4=C([C@@H]3C2)NC5=CC=CC=C45)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048563 | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-87-2 | |

| Record name | Yohimbic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=522-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Yohimbic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Yohimbic Acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95096 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Yohimbic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Yohimbic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | YOHIMBIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35FAV1EVEG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。